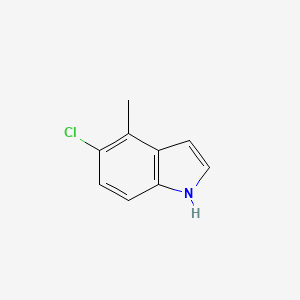

5-chloro-4-methyl-1H-indole

概要

説明

5-chloro-4-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound this compound features a chlorine atom at the 5th position and a methyl group at the 4th position on the indole ring, which can influence its chemical reactivity and biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-methyl-1H-indole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal followed by heating can yield the desired indole product . Additionally, modern versions of classical synthesis methods such as the Bartoli indole synthesis, Hemetsberger indole synthesis, and Larock indole synthesis can be employed .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of catalytic processes and optimized reaction conditions are crucial for large-scale production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

化学反応の分析

Nucleophilic Aromatic Substitution

The electron-deficient nature of the indole ring enables nucleophilic substitution at the 5-chloro position under specific conditions:

Key Reaction Pathways:

-

Amine substitution :

Reacts with primary/secondary amines (e.g., pyrrolidine, piperidine) in polar aprotic solvents (DMF, THF) at 80–100°C to yield 5-amino-4-methylindoles .

Example :

Yields: 70–85% . -

Alkoxy substitution :

Sodium alkoxides (e.g., NaOMe) displace chlorine in ethanol under reflux, producing 5-alkoxy derivatives .

Table 1: Nucleophilic Substitution Conditions

| Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | DMF | 100 | 82 | |

| NaOMe | EtOH | 80 | 75 | |

| NH₃ (aq) | THF | 60 | 68 |

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura coupling :

Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (3:1) at 90°C to form biaryl derivatives .

Example :

Yields: 65–88% . -

Buchwald-Hartwig amination :

Forms C–N bonds with aryl amines using Pd₂(dba)₃/Xantphos and Cs₂CO₃ in toluene at 110°C .

Oxidation and Reduction

The methyl group at position 4 undergoes selective oxidation:

-

Oxidation to carboxylic acid :

Treating with KMnO₄ in acidic aqueous acetone converts the methyl group to a carboxylate .

Example :

Yield: 78% . -

Reductive dechlorination :

Catalytic hydrogenation (H₂/Pd-C) in ethanol removes the chlorine atom, yielding 4-methylindole .

Ring Functionalization

The indole core participates in electrophilic substitutions:

-

Vilsmeier-Haack formylation :

POCl₃/DMF at 0°C introduces a formyl group at position 3 :

Yield: 85% . -

Carboxylation :

Lithiation at position 2 followed by CO₂ quenching generates 2-carboxy derivatives .

Protection/Deprotection Strategies

-

N1-Tosylation :

Reacts with tosyl chloride (TsCl) in THF using NaH as a base to form N1-sulfonyl-protected derivatives .

Example :

Yield: 80% . -

Deprotection :

Cleavage of the tosyl group with NaOH/MeOH restores the NH indole .

Mechanistic Insights

科学的研究の応用

5-chloro-4-methyl-1H-indole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its biological activity.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 5-chloro-4-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing biological processes. For example, indole derivatives have been shown to inhibit certain kinases and modulate signaling pathways involved in cell proliferation and apoptosis .

類似化合物との比較

Similar Compounds

- 5-fluoro-4-methyl-1H-indole

- 5-bromo-4-methyl-1H-indole

- 5-iodo-4-methyl-1H-indole

Comparison

5-chloro-4-methyl-1H-indole is unique due to the presence of a chlorine atom, which can influence its reactivity and biological activity compared to its halogenated counterparts. For instance, the chlorine atom may confer different electronic properties and steric effects, affecting the compound’s interaction with biological targets .

生物活性

5-Chloro-4-methyl-1H-indole is a significant compound within the indole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of this compound

This compound is characterized by the presence of a chlorine atom at the 5-position and a methyl group at the 4-position of the indole ring. This structural arrangement influences its reactivity and biological activity, making it a valuable compound in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound shows high affinity for several receptors, including cannabinoid receptors (CB1 and CB2) and other G-protein coupled receptors (GPCRs). Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the indole ring can enhance binding potency and selectivity .

- Enzyme Inhibition : this compound has been studied for its inhibitory effects on kinases involved in cell proliferation and apoptosis. For instance, it has demonstrated significant inhibitory activity against epidermal growth factor receptor (EGFR) with an IC50 value of 0.12 µM .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

- Several studies have reported that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. For example, one study found that specific derivatives showed GI50 values as low as 47 nM against tested cell lines .

Antimicrobial Properties

- The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its structural similarity to natural indoles suggests potential efficacy in treating infections .

Anti-inflammatory Effects

- Indole derivatives, including this compound, have shown promise in reducing inflammation through modulation of inflammatory pathways .

Table: Summary of Biological Activities

Notable Research Findings

- Antiproliferative Studies : In vitro studies demonstrated that certain derivatives based on this compound can inhibit cancer cell growth effectively by targeting specific signaling pathways involved in cell division .

- Receptor Interaction : Binding assays revealed that the compound interacts with CB1 receptors, showing a dose-dependent inhibition pattern with varying IC50 values depending on structural modifications .

- Synthesis and SAR Investigations : Research has focused on synthesizing new derivatives to explore their biological potential further. Variations in substituents have been shown to significantly affect the pharmacological properties of these compounds .

特性

IUPAC Name |

5-chloro-4-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLQXWKFPMLJGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。